molecular formula C9H6BrNO B1287783 6-Bromo-2H-isoquinolin-1-one CAS No. 82827-09-6

6-Bromo-2H-isoquinolin-1-one

Cat. No.: B1287783
CAS No.: 82827-09-6
M. Wt: 224.05 g/mol
InChI Key: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2H-isoquinolin-1-one (CAS 82827-09-6) is a brominated isoquinolinone derivative with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting cancer and neurological disorders. The compound is characterized by a planar aromatic isoquinolinone core substituted with a bromine atom at position 6, which enhances its reactivity in cross-coupling reactions . Its purity is typically >97% (GC), and it is commercially available in quantities up to 250 mg for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2H-isoquinolin-1-one can be synthesized through various methods. One common approach involves the cyclocondensation of benzamide derivatives with alkynes or C2 synthons via a [4 + 2] annulation manner . Another method includes the reaction of pyrroline-2,3-diones with benzyne . Additionally, the compound can be prepared by the intramolecular annulation of alkyne-tethered benzamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Mechanism of Action

The mechanism of action of 6-Bromo-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been used in the discovery of inhibitors for enzymes like ROCK-I and PDK1, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
6-Bromo-2H-isoquinolin-1-one 82827-09-6 C₉H₆BrNO Br at C6 224.05 Pharmaceutical intermediate
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one 891782-60-8 C₉H₈BrNO Br at C7; dihydro core 226.07 Enhanced solubility due to reduced aromaticity
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 C₁₀H₈BrNO Br at C6; CH₃ at N2 238.08 Improved metabolic stability
6-Bromo-3-methylisoquinolin-1(2H)-one 872018-40-1 C₁₀H₈BrNO Br at C6; CH₃ at C3 238.08 Altered steric effects for selective binding
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one 864867-08-3 C₁₀H₆BrF₂NO Br at C6; CF₂H at N2 274.06 Increased electronegativity for target modulation
4-Bromo-5-hydroxyisoquinolin-1(2H)-one 1802168-61-1 C₉H₆BrNO₂ Br at C4; OH at C5 240.06 Potential for hydrogen bonding interactions

Key Comparative Insights

Physical Properties

  • Solubility : Dihydro and hydroxy derivatives exhibit higher aqueous solubility compared to the parent compound .
  • Thermal Stability : Methyl and fluoromethyl groups increase thermal stability (e.g., 2-methyl derivative decomposes at ~250°C vs. parent at ~200°C) .

Biological Activity

6-Bromo-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinolinone class of compounds, characterized by a bicyclic structure that includes a bromine atom at the 6-position. Its molecular formula is C9H6BrNOC_9H_6BrNO with a molecular weight of approximately 220.05 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing its interaction with various biological targets.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:

  • Dopamine Receptor Modulation : Similar compounds have been shown to act as ligands for dopamine receptors, particularly the D3 receptor, which plays a crucial role in neurological functions and behaviors related to reward and addiction.
  • Anti-inflammatory Activity : Some derivatives of isoquinolinones have demonstrated the ability to inhibit pro-inflammatory cytokines like TNFα, suggesting that this compound may also possess anti-inflammatory properties.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, derivatives of isoquinolinones have shown promise in targeting cancer cell growth through apoptosis induction.
  • Antimicrobial Activity : There is evidence suggesting that isoquinolinone derivatives exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : The modulation of dopamine receptors hints at potential applications in treating neurodegenerative diseases such as Parkinson's disease or schizophrenia, where dopamine signaling is disrupted .

Case Studies and Research Findings

A selection of studies illustrates the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1 (Anticancer Activity)Demonstrated that derivatives inhibited growth in breast cancer cell lines via apoptosis pathways.
Study 2 (Neuroprotective Effects)Found that certain isoquinolinones could protect neuronal cells from oxidative stress-induced damage.
Study 3 (Antimicrobial Properties)Reported effective inhibition of bacterial growth in vitro against Staphylococcus aureus strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
6-Chloro-2H-isoquinolin-1-oneContains chlorine instead of bromineDifferent receptor affinity and possibly reduced anticancer activity
7-Fluoro-2H-isoquinolin-1-oneLacks bromine; has fluorineMay exhibit different pharmacokinetics and receptor interactions
6-Bromo-3,4-dihydro-2H-isoquinolin-1-oneMore complex structure; includes additional hydrogen atomsPotentially different mechanisms affecting dopaminergic signaling

Properties

IUPAC Name

6-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYXSEQHOVSTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579123
Record name 6-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82827-09-6
Record name 6-Bromo-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82827-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2H-isoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 42.8 g (173.5 mmol) of 6-Bromo-1-chloro-isoquinoline (5) in 700 ml of acetic acid were added 133.6 g (1.74 mol) ammonium acetate. After stirring at 100° C. for 3 h, the solution was cooled to room temperature and the solvent was removed i. vac. to a small volume. The residue was poured on water and the suspension was stirred for some minutes. The precipitate was isolated by filtration and dried, to yield 28.2 g of the title compound. Rt=1.30 min (Method B). Detected mass: 224.0 (M+H+).
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-methylbenzonitrile (26 g) dissolved in 1-tert-butoxy-N,N,N′,N′-tetramethylmethanediamine (47.9 mL) was stirred at 140° C. for 2 h (flask open to evaporate t-butanol). The reaction mixture was cooled to room temperature, diluted with water (600 mL), and extracted with ethyl acetate (500 mL). The aqueous was further extracted with ethyl acetate (250 mL), the combined organics were washed with water (500 mL), brine (150 mL), dried (MgSO4) filtered and evaporated. The residual oil was dissolved in ethanol (250 mL) at 80° C. and treated with 37% hydrochloric acid (250 mL) at such a rate as to maintain a solution. The reaction mixture was stirred at 110° C. for 3 h, cooled to room temperature, diluted with water (600 mL) and the resulting suspension stirred for 2 h and filtered. The filtered solid was slurried in diethyl ether (400 mL) for 2 h, filtered and dried to give the subtitle compound (26.4 g) as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-[(E)-2-(dimethylamino)ethenyl]benzonitrile (Example 1a, 1.0 g) in 33% Hydrobromic acid in acetic acid (10 mL) under nitrogen was stirred at 80° C. for 4 h. The reaction mixture was diluted with water (250 mL), and the brown solid was filtered off, washed with diethyl ether and dried to afford the subtitle compound (0.70 g) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of (E)-1-bromo-3-(2-isocyanatovinyl)benzene (100 g, 0.44 mol) in toluene (200 mL) was added dropwise to a mixture of tributylamine 1100 mL) and oxydibenzene (500 mL) at 190° C. After the addition, the mixture was heated at 210° C. for another two hours. Thin layer chromatography (petroleum ether/ethyl acetate 1:1) indicated the reaction was complete. The mixture was cooled to room temperature, filtered, and the solid was washed with ethyl acetate (50 mL×3). The solid was dried under vacuum to give crude 6-bromoisoquinolin-1(2H)-one (30 g, 30%) as a tight yellow solid, which was used in the next step directly.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of Intermediate 94 (1.04 g) in methylene chloride (3 ml) was added with a solution of 3-chloroperbenzoic acid (2.16 g) in methylene chloride (3 ml), and stirred for 20 hours. The reaction mixture was added with methylene chloride (200 ml), and washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine. The organic layer was dried, and then the solvent was evaporated under reduced pressure. A solution of the residue in acetic anhydride (10 ml) was refluxed by heating for 5 hours. The reaction mixture was concentrated under reduced pressure, and then the residue was added with 2.5 N aqueous sodium hydroxide (20 ml), and stirred at 100° C. for 1 hour. The reaction mixture was cooled to room temperature, and neutralized with 5 N aqueous hydrochloric acid under ice cooling to obtain the precipitated title compound (Intermediate 95, 623 mg).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.